[4-[[(2S)-6-amino-2-[[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate
Overview
Description
Cl2-SN-38 (dichloroacetic acid salt) is a cleavable linker-based antibody-drug conjugate containing the topoisomerase I inhibitor SN-38 and a maleimidocaproyl linker . This compound is designed to target tumor sites by linking to tumor-selective human monoclonal antibodies, such as anti-CEACAM5 (hMN-14), to improve solubility and enhance its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cl2-SN-38 is synthesized by conjugating SN-38 with a maleimidocaproyl linker. The synthesis involves multiple steps, including the preparation of the linker and its subsequent attachment to SN-38 . The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and ethanol, with the final product being a crystalline solid .
Industrial Production Methods
Industrial production of Cl2-SN-38 involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, ensuring that the final product meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Cl2-SN-38 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups in Cl2-SN-38.
Substitution: Substitution reactions can occur, especially involving the linker and the SN-38 moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents like DMSO and ethanol. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include modified versions of Cl2-SN-38 with different functional groups, which can be used for further research and development .
Scientific Research Applications
Cl2-SN-38 has a wide range of scientific research applications, including:
Chemistry: Used in the study of chemical reactions and synthesis of new compounds.
Biology: Employed in biological research to study its effects on cells and tissues.
Industry: Applied in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Cl2-SN-38 exerts its effects by inhibiting topoisomerase I, an enzyme involved in DNA replication. The compound binds to the enzyme, preventing it from functioning properly, which leads to DNA damage and cell death. This mechanism is particularly effective in targeting rapidly dividing tumor cells . The molecular targets include topoisomerase I and the pathways involved in DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
CL2A-SN-38: Another cleavable linker-based antibody-drug conjugate containing SN-38.
Sacituzumab-govitecan: An approved antibody-drug conjugate that also utilizes SN-38.
Uniqueness
Cl2-SN-38 is unique due to its specific linker and the ability to target tumor-selective human monoclonal antibodies, enhancing its solubility and therapeutic effects . The use of dichloroacetic acid salt also contributes to its distinct properties compared to other similar compounds .
Properties
IUPAC Name |
[4-[[(2S)-6-amino-2-[[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H106N12O23/c1-3-62-63-45-61(95)21-22-67(63)88-75-64(62)50-93-70(75)46-66-65(79(93)103)52-115-80(104)82(66,4-2)117-81(105)116-51-57-15-19-59(20-16-57)86-77(101)68(12-8-9-25-83)89-78(102)69(44-55-10-6-5-7-11-55)87-72(97)54-114-53-71(96)84-26-28-106-30-32-108-34-36-110-38-40-112-42-43-113-41-39-111-37-35-109-33-31-107-29-27-92-49-60(90-91-92)47-85-76(100)58-17-13-56(14-18-58)48-94-73(98)23-24-74(94)99/h5-7,10-11,15-16,19-24,45-46,49,56,58,68-69,95H,3-4,8-9,12-14,17-18,25-44,47-48,50-54,83H2,1-2H3,(H,84,96)(H,85,100)(H,86,101)(H,87,97)(H,89,102)/t56?,58?,68-,69-,82-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDFVXUQLUAHIC-DPMVZHECSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCN)NC(=O)C(CC6=CC=CC=C6)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN7C=C(N=N7)CNC(=O)C8CCC(CC8)CN9C(=O)C=CC9=O)C2=NC2=C1C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN7C=C(N=N7)CNC(=O)C8CCC(CC8)CN9C(=O)C=CC9=O)C2=NC2=C1C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C82H106N12O23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1627.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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